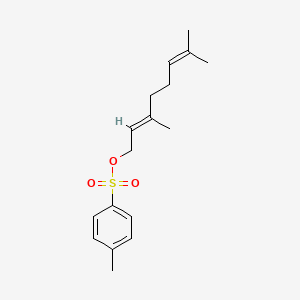
Geranyl tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Geranyl tosylate is an organic compound derived from geraniol, a monoterpenoid and alcohol. It is formed by the esterification of geraniol with p-toluenesulfonyl chloride. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of other geranyl derivatives.
準備方法
Synthetic Routes and Reaction Conditions: Geranyl tosylate is synthesized by reacting geraniol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve geraniol in an organic solvent like dichloromethane.
- Add p-toluenesulfonyl chloride to the solution.
- Introduce the base to neutralize the hydrochloric acid formed during the reaction.
- Stir the mixture at room temperature until the reaction is complete.
- Purify the product by washing with water and drying over anhydrous sodium sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using larger reaction vessels and more efficient purification techniques such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Geranyl tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making this compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles like halides to form geranyl halides.
Reduction Reactions: this compound can be reduced to geraniol by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form geranyl aldehyde or geranyl acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium iodide) in polar aprotic solvents (e.g., acetone).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Geranyl halides.
Reduction: Geraniol.
Oxidation: Geranyl aldehyde, geranyl acid.
科学的研究の応用
Geranyl tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various geranyl derivatives, which are important in the production of fragrances, flavors, and pharmaceuticals.
Biology: Geranyl derivatives have been studied for their antimicrobial and anti-inflammatory properties.
Medicine: Research has explored the potential of geranyl compounds in treating diseases such as cancer and neurodegenerative disorders.
Industry: this compound is used in the production of insect repellents, perfumes, and other consumer products.
作用機序
The mechanism of action of geranyl tosylate involves its ability to act as an electrophile in nucleophilic substitution reactions. The tosylate group is a good leaving group, which facilitates the formation of a carbocation intermediate. This intermediate can then react with various nucleophiles to form different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Geraniol: The parent compound of geranyl tosylate, used in the synthesis of geranyl derivatives.
Geranyl Chloride: Formed by the substitution of the tosylate group with a chloride ion.
Geranyl Acetate: An ester of geraniol, used in fragrances and flavors.
Uniqueness: this compound is unique due to its tosylate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo nucleophilic substitution reactions with ease sets it apart from other geranyl derivatives.
特性
分子式 |
C17H24O3S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
[(2E)-3,7-dimethylocta-2,6-dienyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3/b15-12+ |
InChIキー |
NAUODAPBUREDIS-NTCAYCPXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC/C=C(\C)/CCC=C(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




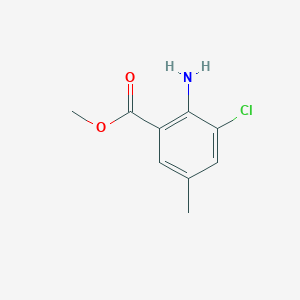

![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)


![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)
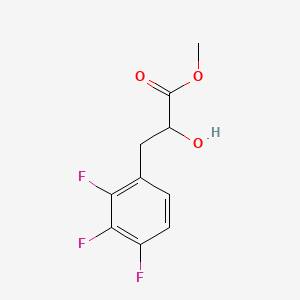
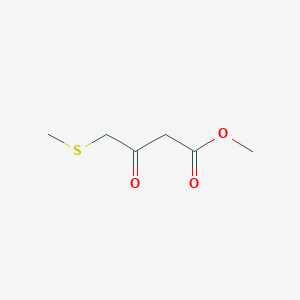
![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)
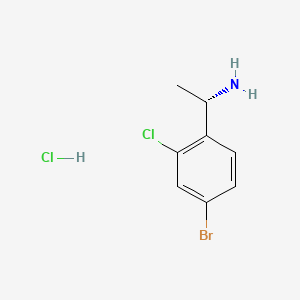
![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
